Fungard

Description

Properties

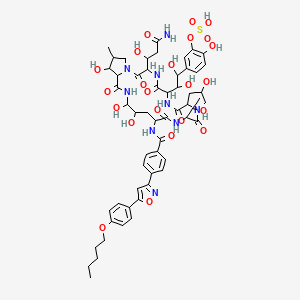

IUPAC Name |

[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEUQSKUWLMALL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H71N9O23S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fungard Against Aspergillus fumigatus

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Fungard" is a brand name for various antifungal medications, and the active ingredient can differ. This guide focuses on the primary mechanisms of action against Aspergillus fumigatus for two major classes of antifungal agents that may be found in products under this or similar brand names: azoles (e.g., Fluconazole, Clotrimazole) and echinocandins (e.g., Micafungin).

Executive Summary

Aspergillus fumigatus is a primary airborne fungal pathogen responsible for severe invasive infections, particularly in immunocompromised individuals. The efficacy of antifungal agents like those marketed under the brand name this compound is critical. These agents primarily target the fungal cell membrane or the cell wall, two structures essential for fungal viability and distinct from human cells. This guide provides a detailed examination of the two principal mechanisms of action: the inhibition of ergosterol (B1671047) biosynthesis by azoles and the disruption of β-1,3-glucan synthesis by echinocandins. Understanding these molecular interactions is fundamental for both clinical application and the development of novel antifungal therapies.

Mechanism of Action: Azole Antifungals (e.g., Fluconazole, Clotrimazole)

Azole antifungals represent a major class of drugs used to combat fungal infections. Their primary mode of action is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells[1][2][3].

Core Target: Lanosterol (B1674476) 14-α-demethylase

The key enzyme targeted by azoles in the ergosterol biosynthesis pathway is lanosterol 14-α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 (or ERG11) genes[4][5][6]. In A. fumigatus, two homologous genes, cyp51A and cyp51B, have been identified[7][8]. Azoles bind to the heme iron cofactor of this enzyme, preventing it from converting lanosterol to 4,4-dimethylcholesta-8,14,24-trienol[9].

This inhibition leads to two critical downstream effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane[2]. This affects the function of membrane-bound enzymes and transport systems, ultimately hindering fungal growth[2][10].

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes the accumulation of lanosterol and other methylated sterol precursors[2][9]. These intermediates are toxic to the fungal cell, further disrupting the membrane structure and contributing to fungistatic or, at high concentrations, fungicidal activity[3].

Signaling Pathway and Cellular Impact

The inhibition of ergosterol biosynthesis by azoles triggers a cascade of events that compromise the fungal cell's viability.

Quantitative Data

| Parameter | Drug Class | Target | Organism | Value | Reference |

| Primary Target | Azoles | Lanosterol 14-α-demethylase | Aspergillus fumigatus | - | [4][5] |

| Effect | Azoles | Ergosterol Synthesis | Fungi | Inhibition | [3][10] |

| Consequence | Azoles | Cell Membrane Integrity | Fungi | Disruption | [2][6] |

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination for Azoles

-

Isolate Preparation: Culture A. fumigatus on potato dextrose agar (B569324) for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

-

Inoculum Adjustment: Filter the conidial suspension through sterile gauze to remove hyphae. Adjust the concentration to 0.5-2.5 x 10^5 CFU/mL using a hemocytometer.

-

Drug Dilution: Prepare serial twofold dilutions of the azole antifungal agent in RPMI 1640 medium buffered with MOPS.

-

Incubation: Dispense 100 µL of each drug dilution into a 96-well microtiter plate. Add 100 µL of the adjusted fungal inoculum to each well.

-

Reading: Incubate the plates at 35°C for 48 hours. The MIC is determined as the lowest concentration of the drug that causes a complete inhibition of visible growth.

Mechanism of Action: Echinocandins (e.g., Micafungin)

Echinocandins are a class of lipopeptide antifungals that target the fungal cell wall, a structure absent in human cells, making it an excellent target for selective toxicity[8][11].

Core Target: β-1,3-glucan Synthase

The molecular target of echinocandins is the β-1,3-glucan synthase enzyme complex, which is responsible for synthesizing β-1,3-glucan, a major structural polysaccharide of the fungal cell wall[12][13][14]. This enzyme complex has a catalytic subunit, Fks1, which is the direct target of the drug[13].

By non-competitively inhibiting Fks1, echinocandins block the formation of β-1,3-glucan polymers[8]. This has several consequences for the fungus:

-

Weakened Cell Wall: The depletion of β-1,3-glucan severely compromises the structural integrity of the cell wall, particularly at sites of active growth such as hyphal tips.

-

Osmotic Lysis: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death[12].

-

Compensatory Mechanisms: In response to β-1,3-glucan depletion, A. fumigatus may attempt to compensate by increasing chitin (B13524) synthesis, another cell wall component[8][12]. This compensatory response can sometimes lead to paradoxical effects on fungal growth at high drug concentrations.

Signaling Pathway and Cellular Impact

The inhibition of β-1,3-glucan synthase by echinocandins is a direct assault on the structural foundation of the fungal cell.

References

- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 2. What is the mechanism of Clotrimazole? [synapse.patsnap.com]

- 3. Mode of action of clotrimazole: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound 150 MG Tablet 1: Uses, Side Effects, Price & Substitutes [truemeds.in]

- 7. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell Wall Targets - Creative Biolabs [creative-biolabs.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Aspergillus fumigatus devoid of cell wall β-1,3-glucan is viable, massively sheds galactomannan and is killed by septum formation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]

An In-depth Technical Guide to the Chemical and Biological Profile of Fungard (Fluconazole)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungard, the brand name for the active compound Fluconazole, is a triazole antifungal agent widely utilized in the treatment of a variety of fungal infections.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Fluconazole. Detailed experimental protocols for key assays related to its biological activity are presented, along with quantitative data on its antifungal efficacy. Furthermore, this document includes visualizations of the core signaling pathway and representative experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Chemical Structure and Physicochemical Properties

Fluconazole is a synthetic, broad-spectrum antifungal agent belonging to the bis-triazole class of compounds.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | [2] |

| Synonyms | This compound, Diflucan, UK-49858 | [3] |

| CAS Number | 86386-73-4 | [3] |

| Molecular Formula | C₁₃H₁₂F₂N₆O | [3] |

| Molecular Weight | 306.27 g/mol | [3] |

| Melting Point | 138-140 °C | [3] |

| SMILES | C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | [3] |

| InChI Key | RFHAOTPXVQNOHP-UHFFFAOYSA-N | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Slightly soluble in water | [4] |

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary mechanism of action of Fluconazole is the highly selective inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1] This enzyme is a critical component in the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[1] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[1]

By inhibiting lanosterol 14α-demethylase, Fluconazole disrupts the conversion of lanosterol to ergosterol.[5] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1] The altered membrane composition increases cellular permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication.[6]

Signaling Pathway: Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by Fluconazole.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.

Quantitative Antifungal Activity

The in vitro activity of Fluconazole is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 0.5 | 2 | [7] |

| Candida glabrata | 32 | ≥64 | [7] |

| Candida parapsilosis | 2 | 4 | [7] |

| Candida tropicalis | 2 | 8 | [7] |

| Candida krusei | ≥64 | ≥64 | [7] |

| Cryptococcus neoformans | 4 | 16 | [3] |

| Aspergillus fumigatus | >256 | >256 | [8] |

| Aspergillus flavus | >256 | >256 | [8] |

| Aspergillus niger | >256 | >256 | [8] |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Fluconazole against yeast isolates.

Materials:

-

Yeast isolate

-

Sabouraud Dextrose Agar (SDA)

-

Sterile 0.85% saline

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fluconazole stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute the suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the Fluconazole stock solution in RPMI-1640 medium in the 96-well microtiter plate to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL).

-

-

Inoculation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of Fluconazole that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader at 530 nm.

-

Ergosterol Quantification Assay

This protocol describes the extraction and quantification of ergosterol from fungal cells to assess the impact of Fluconazole.[9]

Materials:

-

Fungal cell culture

-

Fluconazole

-

25% Alcoholic potassium hydroxide (B78521) (KOH)

-

n-Heptane

-

Sterile distilled water

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment:

-

Inoculate the fungal species into a suitable liquid medium.

-

Add varying concentrations of Fluconazole to the cultures. Include a no-drug control.

-

Incubate the cultures under appropriate conditions to allow for growth.

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal cells by centrifugation.

-

Wash the cell pellet with sterile distilled water.

-

Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex for 1 minute.

-

Incubate the mixture at 85°C for 1 hour to saponify the cellular lipids.[9]

-

-

Ergosterol Extraction:

-

After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the saponified mixture.[9]

-

Vortex vigorously for 3 minutes to extract the nonsaponifiable lipids (including ergosterol) into the heptane (B126788) layer.[9]

-

Allow the layers to separate.

-

-

Quantification:

-

Carefully transfer the upper heptane layer to a quartz cuvette.

-

Scan the absorbance of the heptane extract from 230 to 300 nm using a spectrophotometer.

-

Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol (a peak at 281.5 nm and a shoulder at 290 nm) and a standard curve prepared with pure ergosterol.

-

Mandatory Visualizations

Experimental Workflow: Antifungal Susceptibility Testing

Caption: Workflow for Antifungal Susceptibility Testing (Broth Microdilution).

Logical Relationship: Fluconazole Action and Fungal Cell Viability

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]

- 6. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mjpath.org.my [mjpath.org.my]

- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Fungard (Micafungin): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungard, the brand name for Micafungin (B1204384), is a potent echinocandin antifungal agent highly effective against a broad spectrum of fungal pathogens, including Candida and Aspergillus species. Its unique mechanism of action, targeting the fungal cell wall, provides a significant therapeutic advantage. This technical guide provides an in-depth overview of the discovery of Micafungin, its semi-synthetic manufacturing process, and a detailed exploration of its molecular mechanism of action. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways.

Discovery and Development

The journey to the development of Micafungin began with the discovery of a natural product, FR901379, a novel water-soluble, echinocandin-like lipopeptide.

From Natural Product to Potent Antifungal

FR901379 was first isolated from the fermentation broth of the fungus Coleophoma empetri.[1][2] While demonstrating potent in vivo antifungal activity against Candida albicans through the inhibition of 1,3-β-D-glucan synthesis, FR901379 exhibited some undesirable properties, including hemolytic activity and limited activity against Aspergillus fumigatus.

To address these limitations, a focused chemical modification program was initiated. The key strategy involved the enzymatic deacylation of FR901379 to its peptide nucleus, FR179642, followed by the chemical reacylation with a novel, synthetically designed side chain. This semi-synthetic approach led to the creation of Micafungin, which not only retained the potent antifungal activity of its natural precursor but also demonstrated a broader spectrum of activity, including against Aspergillus species, and significantly reduced hemolytic activity.

Synthesis Pathway

The manufacturing of Micafungin is a multi-step, semi-synthetic process that combines microbial fermentation and chemical synthesis. The overall workflow can be divided into three main stages:

-

Fermentation: Production of the precursor molecule, FR901379, by the fungus Coleophoma empetri.

-

Enzymatic Deacylation: Conversion of FR901379 to the core peptide nucleus, FR179642, using a specific acylase enzyme.

-

Chemical Synthesis (Reacylation): Coupling of the FR179642 nucleus with a synthetically prepared side chain to yield the final Micafungin molecule.

References

Preliminary In Vitro Studies of Fungard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Fungard" is a designation used in this guide to represent two distinct classes of antifungal agents exemplified by micafungin (B1204384) and fluconazole (B54011). This document provides a comprehensive overview of the preliminary in vitro studies essential for the evaluation of these antifungal compounds. Micafungin, an echinocandin, and fluconazole, a triazole, exhibit different mechanisms of action, both of which are foundational to their antifungal activity. Understanding their in vitro profiles is a critical first step in the drug development pipeline, offering insights into potency, spectrum of activity, and potential clinical utility.

This guide will detail the fundamental mechanisms of action, provide standardized experimental protocols for determining in vitro susceptibility, present quantitative data from representative studies, and visualize key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

The efficacy of antifungal agents is rooted in their ability to selectively target structures or pathways unique to fungal cells, thereby minimizing toxicity to the host. This compound, as represented by micafungin and fluconazole, exemplifies two such targeted approaches.

1. Inhibition of Fungal Cell Wall Synthesis (Micafungin)

Micafungin is a member of the echinocandin class of antifungal agents.[1] Its primary mode of action is the non-competitive inhibition of the enzyme 1,3-beta-D-glucan synthase.[1] This enzyme is a critical component in the synthesis of 1,3-beta-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, micafungin disrupts the formation of the cell wall, leading to osmotic instability and ultimately, cell death.[1] This mechanism is highly selective as mammalian cells lack a cell wall.

2. Inhibition of Fungal Cell Membrane Synthesis (Fluconazole)

Fluconazole is a triazole antifungal agent that targets the synthesis of ergosterol (B1671047), the primary sterol in the fungal cell membrane.[2] Specifically, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase.[2] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth.[2] The selectivity of triazoles stems from their higher affinity for fungal cytochrome P450 enzymes over their mammalian counterparts.

Experimental Protocols: In Vitro Susceptibility Testing

The cornerstone of preliminary in vitro evaluation of an antifungal agent is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is the most widely accepted and standardized protocol for this purpose, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in vitro.

1. Preparation of Antifungal Agent:

-

A stock solution of the antifungal agent is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).

-

Serial twofold dilutions of the stock solution are then made in a liquid growth medium, such as RPMI-1640, to achieve a range of concentrations for testing.

2. Inoculum Preparation:

-

The fungal isolate to be tested is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.

-

A suspension of the fungal cells is prepared in sterile saline or water.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

-

The standardized suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

3. Assay Procedure:

-

The prepared dilutions of the antifungal agent are dispensed into the wells of a 96-well microtiter plate.

-

The standardized fungal inoculum is added to each well containing the antifungal agent.

-

Control wells are included: a growth control (inoculum without the drug) and a sterility control (medium only).

-

The microtiter plate is incubated at a specified temperature (typically 35°C) for a defined period (usually 24-48 hours).

4. MIC Determination:

-

After incubation, the plate is examined visually or with a spectrophotometer to assess fungal growth.

-

The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For some antifungals like echinocandins, the endpoint may be the Minimum Effective Concentration (MEC), which is the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.

References

The Antifungal Spectrum of Fungard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Fungard" is a brand name for antifungal medications that may contain one of two primary active pharmaceutical ingredients: fluconazole (B54011), a triazole antifungal, or micafungin (B1204384), an echinocandin. The spectrum of activity and mechanism of action differ significantly between these two compounds. This technical guide provides an in-depth overview of the antifungal properties of both fluconazole and micafungin, including their mechanisms of action, quantitative antifungal activity, and detailed experimental protocols for their evaluation.

Fluconazole: A Triazole Antifungal

Fluconazole is a synthetic triazole antifungal agent that exhibits a broad spectrum of activity against many fungal pathogens.

Mechanism of Action

Fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[1]

By inhibiting lanosterol 14-α-demethylase, fluconazole disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[2][3] The incorporation of these aberrant sterols alters membrane permeability, disrupts the function of membrane-associated enzymes, and ultimately inhibits fungal growth.[4][5][6][7]

Antifungal Spectrum of Activity

The in vitro activity of fluconazole against a variety of fungal pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal potency.

Table 1: In Vitro Activity of Fluconazole against Common Candida Species

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | 0.5 | 2 | 0.25 - >64 |

| Candida glabrata | 16 | 32 | 0.5 - >64 |

| Candida parapsilosis | 1 | 2 | 0.25 - 8 |

| Candida tropicalis | 2 | 4 | 0.25 - >64 |

| Candida krusei | 64 | >64 | 16 - >64 |

Data compiled from multiple sources. MIC values can vary based on testing methodology and geographical location.[8]

Table 2: In Vitro Activity of Fluconazole against Aspergillus Species

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Aspergillus fumigatus | >256 | >256 | 64 - >256 |

| Aspergillus flavus | >256 | >256 | 128 - >256 |

| Aspergillus niger | >256 | >256 | 128 - >256 |

Fluconazole generally exhibits poor in vitro activity against Aspergillus species.[3]

Table 3: In Vitro Activity of Fluconazole against Dermatophytes

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Trichophyton rubrum | 16 | >64 | 0.125 - >64 |

| Trichophyton mentagrophytes | 16 | >64 | 0.125 - >64 |

| Microsporum canis | 8 | 32 | 1 - 64 |

| Epidermophyton floccosum | 16 | 64 | 2 - >64 |

MIC values for dermatophytes can be highly variable.[9][10][11][12]

Micafungin: An Echinocandin Antifungal

Micafungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class.

Mechanism of Action

Micafungin exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[8][13][14] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall. The fungal cell wall is a rigid structure that protects the cell from osmotic stress and is crucial for maintaining cell shape and integrity. Mammalian cells do not have a cell wall, making β-(1,3)-D-glucan synthase an attractive target for antifungal therapy.

Inhibition of β-(1,3)-D-glucan synthesis leads to a weakened cell wall, increased osmotic fragility, and ultimately, fungal cell death (lysis).[13] This mechanism of action is fungicidal against most Candida species and fungistatic against Aspergillus species.

Antifungal Spectrum of Activity

The in vitro activity of micafungin against a range of fungal pathogens is presented below.

Table 4: In Vitro Activity of Micafungin against Common Candida Species

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | 0.015 | 0.03 | ≤0.008 - 0.25 |

| Candida glabrata | 0.03 | 0.06 | ≤0.008 - >8 |

| Candida parapsilosis | 1 | 2 | 0.12 - 4 |

| Candida tropicalis | 0.03 | 0.06 | ≤0.008 - 0.25 |

| Candida krusei | 0.06 | 0.125 | 0.015 - 0.5 |

Data compiled from multiple sources. Note the higher MICs for C. parapsilosis.[2][4][13][15][16][17]

Table 5: In Vitro Activity of Micafungin against Aspergillus Species

| Fungal Species | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) |

| Aspergillus fumigatus | ≤0.008 | 0.015 | ≤0.008 - 0.125 |

| Aspergillus flavus | 0.015 | 0.03 | ≤0.008 - 0.125 |

| Aspergillus niger | 0.008 | 0.015 | ≤0.008 - 0.06 |

| Aspergillus terreus | 0.015 | 0.03 | ≤0.008 - 0.125 |

For Aspergillus species, the Minimum Effective Concentration (MEC) is often reported, which is the lowest concentration of the drug that leads to the formation of abnormal, branched hyphae.[2][18][19][20]

Table 6: In Vitro Activity of Micafungin against Rare Yeasts and Molds

| Fungal Species | MIC/MEC Range (µg/mL) |

| Candida guilliermondii | 0.5 - >2 |

| Scedosporium apiospermum | 0.5 - >16 |

| Fusarium spp. | >16 |

| Zygomycetes | >16 |

| Cryptococcus neoformans | >16 |

Micafungin has limited to no activity against these fungal species.[21][22]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of antifungal agents are provided below.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A4)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Fungal isolate

-

Antifungal agent stock solution

-

Sterile 96-well flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

From a 24-48 hour culture on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar), select several well-isolated colonies.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Antifungal Dilution:

-

Prepare serial twofold dilutions of the antifungal agent in the 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.

-

Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Read the plate visually or using a microplate reader.

-

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for echinocandins) compared to the growth control.

-

Antifungal Time-Kill Assay

This assay determines the rate and extent of fungicidal or fungistatic activity.

Materials:

-

Fungal isolate

-

Antifungal agent

-

RPMI-1640 medium

-

Sterile test tubes or flasks

-

Sabouraud Dextrose Agar (SDA) plates

-

Incubator with shaking capabilities (35°C)

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution assay (final concentration ~1-5 x 10⁵ CFU/mL in RPMI-1640).[1][23][24][25]

-

Assay Setup:

-

Prepare test tubes containing RPMI-1640 with the desired concentrations of the antifungal agent (e.g., 0x MIC, 1x MIC, 4x MIC, 16x MIC).

-

Inoculate each tube with the standardized fungal suspension.

-

-

Incubation and Sampling:

-

Incubate the tubes at 35°C with agitation.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.[1]

-

-

Viable Cell Counting:

-

Perform ten-fold serial dilutions of each aliquot in sterile saline.

-

Plate 100 µL of appropriate dilutions onto SDA plates.

-

Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

-

Count the colonies and calculate the CFU/mL for each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each antifungal concentration to generate time-kill curves.

-

Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

-

Fungal Biofilm Disruption Assay

This assay assesses the ability of an antifungal agent to disrupt pre-formed biofilms.

Materials:

-

Fungal isolate

-

Antifungal agent

-

RPMI-1640 medium

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

Crystal Violet (CV) solution (0.1%)

-

Ethanol (B145695) (95%) or 33% acetic acid

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione solution

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Biofilm Treatment:

-

Gently wash the wells twice with sterile PBS to remove non-adherent, planktonic cells.

-

Add fresh RPMI-1640 containing various concentrations of the antifungal agent to the wells. Include a drug-free control.

-

Incubate for an additional 24 hours.

-

-

Quantification of Biofilm Disruption:

A. Crystal Violet (CV) Staining (Total Biomass):

-

Wash the wells with PBS.

-

Fix the biofilms with methanol (B129727) for 15 minutes.

-

Stain with 125 µL of 0.1% crystal violet for 10-15 minutes.[26]

-

Wash thoroughly with water to remove excess stain.

-

Solubilize the bound dye with 200 µL of 95% ethanol or 33% acetic acid.[14][26][27]

-

Measure the absorbance at 570 nm.

B. XTT Reduction Assay (Metabolic Activity):

-

Wash the wells with PBS.

-

Prepare an XTT-menadione solution according to the manufacturer's instructions.

-

Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-5 hours.[26][28][29]

-

Measure the absorbance of the formazan (B1609692) product at 490 nm.

-

-

Data Analysis:

-

Calculate the percentage of biofilm disruption relative to the untreated control.

-

Conclusion

The choice between fluconazole and micafungin for the treatment of fungal infections depends on the causative fungal species, the site of infection, and the host's immune status. Fluconazole, a triazole, offers a broad spectrum of activity against many yeasts and some dermatophytes by inhibiting ergosterol synthesis. Micafungin, an echinocandin, provides potent, fungicidal activity against most Candida species and is effective against Aspergillus species by targeting the fungal cell wall. Understanding their distinct mechanisms of action and antifungal spectra, as detailed in this guide, is crucial for effective research, drug development, and clinical application. The provided experimental protocols offer a standardized framework for the in vitro evaluation of these and other antifungal agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjpath.org.my [mjpath.org.my]

- 4. Correlation of MIC with Outcome for Candida Species Tested against Caspofungin, Anidulafungin, and Micafungin: Analysis and Proposal for Interpretive MIC Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. Evaluation of CLSI M44-A2 Disk Diffusion and Associated Breakpoint Testing of Caspofungin and Micafungin Using a Well-Characterized Panel of Wild-Type and fks Hot Spot Mutant Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 11. Identification and <i>in vitro</i> antifungal susceptibility of dermatophyte species isolated from lesions of cutaneous dermatophytosis: A cross-sectional study - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]

- 12. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Echinocandins Susceptibility Patterns of 2,787 Yeast Isolates: Importance of the Thresholds for the Detection of FKS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. journals.asm.org [journals.asm.org]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Cellular Targets of Clotrimazole, the Active Molecule in Fungard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole (B1669251), the active pharmaceutical ingredient in products such as Fungard, is a broad-spectrum antimycotic agent belonging to the imidazole (B134444) class of antifungals.[1][2] First synthesized in the late 1960s, its primary application is in the treatment of a wide array of fungal infections, including those caused by dermatophytes and yeasts.[1][3] The therapeutic efficacy of clotrimazole stems from its ability to disrupt the integrity of the fungal cell membrane.[2][4] However, extensive research has revealed that clotrimazole's bioactivity is not limited to its antifungal properties. It interacts with a diverse range of cellular targets, leading to a variety of pharmacological effects, including modulation of calcium homeostasis, anti-cancer activity, and anti-inflammatory effects.[5][6][7][8] This document provides an in-depth technical overview of the known cellular targets of clotrimazole, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Primary Cellular Target: Lanosterol (B1674476) 14α-Demethylase (CYP51)

The principal mechanism of clotrimazole's antifungal action is the inhibition of ergosterol (B1671047) biosynthesis, a critical process for maintaining the structure and function of the fungal cell membrane.[4][5]

Mechanism of Inhibition

Clotrimazole specifically targets and inhibits Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) that is essential for the conversion of lanosterol to ergosterol.[2][9][10] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the sterol biosynthesis pathway in fungi.[11] By binding to the heme iron in the active site of CYP51, clotrimazole competitively inhibits the enzyme.[10] This inhibition leads to two primary consequences for the fungal cell:

-

Ergosterol Depletion: The lack of ergosterol compromises the fluidity and integrity of the fungal cell membrane.[4]

-

Toxic Sterol Accumulation: The enzymatic block results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[4] These intermediates become integrated into the membrane, disrupting its structure and increasing its permeability.

The combined effect of ergosterol depletion and toxic sterol accumulation leads to the cessation of fungal growth (fungistatic effect) at lower concentrations and cell death (fungicidal effect) at higher concentrations due to the loss of essential intracellular components.[1][12]

Quantitative Data: CYP51 Inhibition

The inhibitory potency of clotrimazole against CYP51 has been quantified in various studies.

| Target Organism/Enzyme | Parameter | Value | Reference |

| Saprolegnia parasitica CYP51 (SpCYP51) | IC50 | ~1 µM | [13] |

| Saprolegnia species | MIC100 | ~1 to 2 µg/mL | [13] |

Experimental Protocol: Lanosterol 14α-Demethylase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a compound against recombinant Lanosterol 14α-demethylase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of clotrimazole against CYP51.

Materials:

-

Recombinant human or fungal CYP51 enzyme.[14]

-

Lanosterol (substrate).[14]

-

NADPH-cytochrome P450 reductase.

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Clotrimazole stock solution (in DMSO).

-

Detection system (e.g., HPLC or mass spectrometry to measure substrate depletion or product formation).[15]

Procedure:

-

Enzyme Preparation: A reconstituted enzyme system is prepared by mixing recombinant CYP51, NADPH-cytochrome P450 reductase, and lipids (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) in a reaction buffer.

-

Inhibitor Incubation: The enzyme mixture is pre-incubated with varying concentrations of clotrimazole (or vehicle control) for a defined period at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, lanosterol.

-

Reaction Quenching: After a specific incubation time, the reaction is stopped by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Product Analysis: The reaction mixture is analyzed using HPLC or LC-MS to separate and quantify the remaining substrate (lanosterol) and the demethylated product.[15]

-

Data Analysis: The percentage of inhibition at each clotrimazole concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Secondary Cellular Targets

Beyond its primary antifungal role, clotrimazole interacts with several other targets, primarily in mammalian cells, which accounts for its broader pharmacological profile and potential for drug repurposing.

Modulation of Calcium Homeostasis

Clotrimazole significantly impacts intracellular calcium (Ca²⁺) signaling, an effect that contributes to its anti-proliferative and other activities.[7] It achieves this through multiple mechanisms:

-

Inhibition of Ca²⁺-ATPases: It inhibits the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), impairing the cell's ability to sequester Ca²⁺ into intracellular stores.[5][12]

-

Depletion of Intracellular Ca²⁺ Stores: As a consequence of SERCA inhibition and potentially other actions, clotrimazole leads to the depletion of intracellular Ca²⁺ pools.[7][12]

-

Blockade of Ion Channels: Clotrimazole is a known inhibitor of various ion channels, including:

This disruption of Ca²⁺ homeostasis can interfere with numerous cellular processes, including proliferation, which is a key reason for its investigation as an anti-cancer agent.[7]

References

- 1. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clotrimazole - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Clotrimazole? [synapse.patsnap.com]

- 5. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clotrimazole as a Cancer Drug: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antifungal antibiotic clotrimazole potently inhibits L-type calcium current in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clotrimazole ameliorates intestinal inflammation and abnormal angiogenesis by inhibiting interleukin-8 expression through a nuclear factor-kappaB-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dermasim | 1% | Topical Solution | ডার্মাসিম ১% টপিকাল সল্যুসন | ACI Limited | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 13. Clotrimazole as a potent agent for treating the oomycete fish pathogen Saprolegnia parasitica through inhibition of sterol 14α-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clotrimazole inhibits the recombinant human cardiac L-type Ca2+ channel α1C subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clotrimazole inhibits the recombinant human cardiac L-type Ca2+ channel alpha 1C subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The antifungal imidazole clotrimazole and its major in vivo metabolite are potent blockers of the calcium-activated potassium channel in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scientificlabs.com [scientificlabs.com]

Early Research Findings on Fungard (Micafungin) Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of Fungard (Micafungin), an echinocandin antifungal agent. The document focuses on early research findings, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and related signaling pathways.

Core Properties and Mechanism of Action

This compound (Micafungin) is a semi-synthetic lipopeptide that belongs to the echinocandin class of antifungal drugs.[1] Its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1][2][3] This enzyme is critical for the synthesis of 1,3-β-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells, providing a high degree of selective toxicity.[1][4] By inhibiting this enzyme, Micafungin (B1204384) disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[4] This fungicidal activity has been demonstrated against a broad spectrum of Candida species, while it exhibits fungistatic activity against Aspergillus species.[4][5]

Visualizing the Mechanism of Action

The following diagram illustrates the mechanism of action of Micafungin at the fungal cell wall.

In Vitro Antifungal Activity

The in vitro activity of Micafungin has been extensively evaluated against a wide range of fungal pathogens, particularly Candida and Aspergillus species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) data from various studies.

Activity Against Candida Species

Micafungin demonstrates potent activity against most Candida species, including those resistant to azole antifungals.[2] However, it shows reduced potency against C. parapsilosis and C. guilliermondii.[4]

| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| C. albicans | ≤0.002 - 0.03 | 0.015 | 0.03 |

| C. glabrata | ≤0.002 - 0.015 | 0.015 | 0.015 |

| C. tropicalis | ≤0.002 - 0.06 | 0.03 | 0.06 |

| C. parapsilosis | 0.12 - 2 | 1 | 2 |

| C. krusei | 0.06 - 0.25 | 0.06 | 0.12 |

| C. guilliermondii | 0.5 - 4 | 0.5 | 1 |

| C. lusitaniae | 0.12 - 0.25 | 0.12 | 0.25 |

| C. kefyr | 0.06 | 0.06 | 0.06 |

| Data compiled from multiple sources.[4][6][7][8] |

Activity Against Aspergillus Species

Against Aspergillus species, the antifungal activity of echinocandins like Micafungin is often measured by the Minimum Effective Concentration (MEC), which is the lowest drug concentration that produces short, stubby, and highly branched hyphae.[9]

| Aspergillus Species | MIC Range (µg/mL) | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) |

| A. fumigatus | 0.004 - 0.015 | 0.008 - 0.125 | 0.008 | 0.015 |

| A. flavus | 0.004 - 0.015 | 0.008 - 0.125 | 0.008 | 0.015 |

| A. niger | 0.004 - 0.015 | 0.008 - 0.125 | 0.008 | 0.015 |

| A. terreus | 0.004 - 0.015 | 0.008 - 0.125 | 0.008 | 0.03 |

| Data compiled from multiple sources.[4][7][10] |

Experimental Protocols

The in vitro susceptibility data presented above are primarily determined using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI).

CLSI M27-A2 Broth Microdilution Method for Yeasts

This method is the standard for determining the MIC of antifungal agents against Candida species.[11][12][13]

1. Inoculum Preparation:

-

Yeast colonies are selected from a 24-hour-old culture on Sabouraud Dextrose Agar.

-

A suspension of the yeast is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[14]

2. Antifungal Agent Dilution:

-

A stock solution of Micafungin is prepared in a suitable solvent (e.g., water or DMSO).

-

Serial twofold dilutions of Micafungin are prepared in RPMI-1640 medium within a 96-well microtiter plate.

3. Inoculation and Incubation:

-

The standardized yeast inoculum is added to each well of the microtiter plate containing the drug dilutions.

-

The plates are incubated at 35°C for 24 to 48 hours.[14]

4. MIC Determination:

-

The MIC is determined as the lowest concentration of Micafungin that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control well.

CLSI M38-A Broth Microdilution Method for Molds

This method is adapted for determining the MIC and MEC of antifungal agents against filamentous fungi like Aspergillus.[7][15]

1. Inoculum Preparation:

-

Spores are harvested from a 7-day-old culture on Potato Dextrose Agar.

-

The spore suspension is adjusted spectrophotometrically to a specific optical density and then diluted in RPMI-1640 medium to the desired final concentration.

2. Antifungal Agent Dilution:

-

Similar to the M27-A2 method, serial twofold dilutions of Micafungin are prepared in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

The standardized spore suspension is added to the wells.

-

Plates are incubated at 35°C for 48 to 72 hours.

4. MIC/MEC Determination:

-

MIC: The lowest concentration with complete inhibition of visible growth.

-

MEC: The lowest concentration at which short, aberrant, and highly branched hyphae are observed microscopically.

Experimental Workflow Visualization

The following diagram outlines the general workflow for antifungal susceptibility testing.

Fungal Cell Wall Integrity Signaling Pathway

In response to the cell wall stress induced by Micafungin, fungi activate compensatory signaling pathways to reinforce the cell wall, primarily by increasing chitin (B13524) synthesis.[16] The key pathways involved are the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the calcineurin pathway.[16][17][18]

Visualizing the Signaling Pathway

The diagram below illustrates the interconnected signaling pathways activated in response to Micafungin-induced cell wall stress.

References

- 1. Review of the pharmacology and clinical studies of micafungin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Micafungin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Global Surveillance of In Vitro Activity of Micafungin against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 13. Antifungal susceptibility testing of micafungin against Candida glabrata isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Fungard (Clotrimazole): A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive data and protocols regarding the solubility and stability of Fungard, the active pharmaceutical ingredient of which is clotrimazole (B1669251). This document is intended to serve as a core resource for laboratory professionals engaged in research, development, and quality control activities involving this widely used antifungal agent. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Executive Summary

Clotrimazole is a broad-spectrum imidazole (B134444) antifungal agent.[1] Its efficacy is intrinsically linked to its physicochemical properties, particularly its solubility and stability in various solvent systems used in laboratory settings for analytical testing, formulation development, and in vitro/in vivo studies. This guide outlines these critical parameters to ensure accurate and reproducible experimental outcomes.

Solubility of Clotrimazole

Clotrimazole is a lipophilic molecule, a characteristic that dictates its solubility profile. It is practically insoluble in water but demonstrates good solubility in several organic solvents. The following tables summarize the quantitative solubility of clotrimazole in common laboratory solvents.

Table 1: Quantitative Solubility of Clotrimazole in Common Organic Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Dimethylformamide (DMF) | ~20 | Not Specified | [2] |

| Ethanol | ~10 | Not Specified | [2][3] |

| Dimethyl Sulfoxide (DMSO) | ~3 | Not Specified | [2] |

| Chloroform | 50 | Not Specified | |

| Methanol | Soluble | Not Specified | [4] |

| Acetone | Soluble | Not Specified | [5] |

| Ethyl Acetate | Soluble | Not Specified | [5] |

Table 2: Solubility of Clotrimazole in Aqueous and Buffered Solutions

| Solvent System | Solubility (mg/mL) | pH | Temperature (°C) | Reference |

| Water | 0.00049 | Not Specified | Not Specified | [6] |

| Water | 0.0056 | Not Specified | 25 | |

| 1:4 DMF:PBS | ~0.2 | 7.2 | Not Specified | [2] |

Stability of Clotrimazole

The stability of clotrimazole is influenced by factors such as pH, temperature, and light exposure. Understanding its degradation pathways is crucial for the development of stable formulations and for accurate analytical measurements.

Summary of Stability:

-

pH: Clotrimazole is reported to be stable in a pH range of 1.2 to 7.5 but is susceptible to degradation in strongly acidic and basic conditions.[7] Under acidic conditions, it can degrade into imidazole and (2-chlorophenyl) diphenyl methanol.

-

Temperature: As a solid, clotrimazole is stable at -20°C for at least 4 years.[2] In solution, the rate of degradation increases with temperature.[8]

-

Light: Photodegradation can occur, and thus, solutions should be protected from light.

Experimental Protocols

Protocol for Determining Clotrimazole Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of clotrimazole in a given solvent.

Materials:

-

Clotrimazole powder (of known purity)

-

Selected solvent(s)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of clotrimazole powder to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of clotrimazole in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL) × Dilution factor) / Volume of supernatant taken (mL)

Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol describes a general procedure for conducting forced degradation studies and analyzing the stability of clotrimazole using a stability-indicating HPLC method.

Materials:

-

Clotrimazole reference standard and sample solutions

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers (e.g., phosphate (B84403) buffer)

-

Acids (e.g., 0.1 N HCl)

-

Bases (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3-6% H₂O₂)

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

pH meter

-

Water bath or oven

-

Photostability chamber

Procedure:

Part A: Forced Degradation Studies

-

Acid Hydrolysis: To a solution of clotrimazole, add 0.1 N HCl. Keep the solution at room temperature or heat it (e.g., 60°C) for a specified period (e.g., 2-4 hours).[4][9] Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.

-

Alkaline Hydrolysis: To a solution of clotrimazole, add 0.1 N NaOH. Keep the solution at room temperature or heat it (e.g., 60°C) for a specified period.[9] Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

-

Oxidative Degradation: Treat a solution of clotrimazole with 3-6% H₂O₂ at room temperature for a specified duration.[4]

-

Thermal Degradation: Expose a solid sample or a solution of clotrimazole to dry heat in an oven (e.g., 60°C for 6 hours).[4]

-

Photodegradation: Expose a solution of clotrimazole to UV light in a photostability chamber for a defined period.

Part B: HPLC Analysis

-

Method Development: Develop an HPLC method capable of separating the intact clotrimazole from its degradation products. A typical method might involve:

-

Column: C18 (e.g., 250mm x 4.6mm, 5µm)[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) in water, pH adjusted to 3.0) and an organic solvent (e.g., methanol) in an isocratic or gradient elution.[10][11]

-

Flow Rate: 1.0 mL/min[10]

-

-

Analysis of Stressed Samples: Inject the prepared stressed samples into the HPLC system.

-

Data Evaluation: Analyze the chromatograms to assess the degradation of clotrimazole. The peak purity of the clotrimazole peak should be evaluated to ensure it is free from co-eluting degradants. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control.

Visualizations

Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis

Clotrimazole's primary mechanism of antifungal activity is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[12][13] It specifically targets the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene. This inhibition disrupts the integrity and function of the fungal cell membrane, leading to cell death.

Caption: Inhibition of Ergosterol Biosynthesis by Clotrimazole.

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps in determining the solubility of clotrimazole using the shake-flask method.

Caption: Workflow for Clotrimazole Solubility Determination.

Logical Relationship: Forced Degradation Study Logic

This diagram outlines the logical progression of a forced degradation study for clotrimazole.

Caption: Logic Diagram for Forced Degradation Studies.

References

- 1. Clotrimazole - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rjpn.org [rjpn.org]

- 5. researchgate.net [researchgate.net]

- 6. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijsr.net [ijsr.net]

- 9. ajptr.com [ajptr.com]

- 10. Development and validation of stability indicating HPLC method for Clotrimazole lozenges formulation | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Clotrimazole? [synapse.patsnap.com]

- 13. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Origin and Mechanism of Azole Antifungals: A Technical Guide to the Core Compound Clotrimazole

Introduction

The advent of azole antifungals in the late 20th century marked a significant turning point in the treatment of mycotic infections. This class of synthetic compounds offered a broad spectrum of activity and a novel mechanism of action, providing a much-needed alternative to the limited therapeutic options available at the time.[1][2] While many brand names exist for azole antifungals, this technical guide investigates the origin of one of the foundational molecules in this class: Clotrimazole (B1669251). First synthesized in the late 1960s, Clotrimazole was a pioneering imidazole (B134444) derivative that paved the way for the development of an entire generation of antifungal agents.[3][4] This document provides an in-depth look at its discovery, chemical synthesis, mechanism of action, and the experimental protocols used to characterize its efficacy for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Clotrimazole, initially identified as BAY b 5097, was discovered by researchers at Bayer in 1969.[3][5] It was one of the first members of the azole family of antifungals, which are characterized by a five-membered heterocyclic ring containing at least one nitrogen atom.[4][6] The synthesis of Clotrimazole is a multi-step process, but a common method involves the reaction of 2-chlorotriphenylmethylchloride with imidazole in the presence of a base like triethylamine (B128534) to yield the final product.[7][8] This reaction effectively couples the imidazole ring to the trityl group, forming the core structure of the Clotrimazole molecule.[7]

Mechanism of Action

Clotrimazole exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[5][9] Its primary target is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[9][10] This enzyme is a critical component in the biosynthetic pathway of ergosterol (B1671047), a sterol that is the primary functional equivalent of cholesterol in mammalian cell membranes.[9][11]

By inhibiting lanosterol 14-α-demethylase, Clotrimazole blocks the conversion of lanosterol to ergosterol.[9] This inhibition leads to two major downstream consequences:

-

Ergosterol Depletion: The fungal cell is unable to produce sufficient ergosterol to build and maintain a functional cell membrane.[10]

-

Toxic Sterol Accumulation: The interruption of the pathway causes a buildup of lanosterol and other toxic intermediate sterols within the cell.[9]

The combined effect of ergosterol depletion and toxic sterol accumulation increases the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components and ultimately resulting in cell death.[9][10]

Quantitative Data: In Vitro Efficacy

The efficacy of an antifungal agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The table below summarizes the MIC values for Clotrimazole against various Candida species, which are common fungal pathogens.

| Candida Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| C. albicans | 0.008 - 8 | 0.008 | 1 |

| C. glabrata | ≤0.008 - >8 | 0.125 | >8 |

| C. krusei | 0.125 - 0.5 | 0.125 | 0.125 |

| C. parapsilosis | 0.015 - 0.03 | N/A | N/A |

| C. tropicalis | 0.008 - 1 | N/A | N/A |

| Data compiled from multiple studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[12][13][14] |

Experimental Protocols

Key Experiment: Antifungal Susceptibility Testing via Broth Microdilution

Determining the MIC of Clotrimazole is fundamental to understanding its potency. The broth microdilution method is a standardized protocol for this purpose.[15][16]

Methodology:

-

Preparation of Antifungal Agent: A stock solution of Clotrimazole is prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO).[13] Serial twofold dilutions of the drug are then made in a standard liquid medium, such as RPMI 1640, within the wells of a 96-well microtiter plate.[13][17] The final concentrations typically range from 0.03 to 16 µg/ml.[13]

-

Inoculum Preparation: Fungal isolates (e.g., Candida albicans) are cultured on agar (B569324) plates. Colonies are then suspended in sterile saline, and the suspension is adjusted to a specific turbidity (e.g., a 0.5 McFarland standard) to achieve a standardized cell density.[16] This suspension is further diluted in the test medium to reach a final inoculum concentration of approximately 1 x 10³ to 5 x 10³ cells/mL.[13][16]

-

Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included. The plate is then incubated at 35°C for 24 to 48 hours.[13]

-

Endpoint Determination: After incubation, the plate is examined for visible growth. The MIC is recorded as the lowest concentration of Clotrimazole that shows no visible growth (or significant growth inhibition) compared to the drug-free control well.[15][18]

References

- 1. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. History of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clotrimazole as a Cancer Drug: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery [ch.ic.ac.uk]

- 5. Clotrimazole - Wikipedia [en.wikipedia.org]

- 6. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 8. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]

- 9. What is the mechanism of Clotrimazole? [synapse.patsnap.com]

- 10. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Fungard | 50 mg | Capsule | Cosmic Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 12. researchgate.net [researchgate.net]

- 13. Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Fungard™ Antifungal Susceptibility Testing Protocol

Introduction

The Fungard™ protocol provides a standardized and reproducible framework for determining the in vitro susceptibility of fungal isolates to a wide range of antifungal agents. Based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this compound™ offers both qualitative and quantitative results essential for clinical diagnostics, epidemiological surveillance, and the development of novel antifungal compounds.[1][2] This document outlines the detailed procedures for the Broth Microdilution and Disk Diffusion methods, data interpretation, and quality control to ensure reliable and consistent outcomes.

Core Applications

-

Clinical Microbiology: To guide therapeutic decisions by identifying drug resistance in clinical fungal isolates.[1]

-

Drug Development: To screen and evaluate the efficacy of new antifungal drug candidates.

-

Epidemiological Surveillance: To monitor trends in antifungal resistance on a local, regional, and global scale.[1]

-

Basic Research: To investigate the mechanisms of antifungal action and resistance.

Experimental Protocols

Protocol 1: this compound™ Broth Microdilution Method for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[3] The protocol is harmonized with CLSI document M27 and EUCAST E.DEF 7.3 guidelines.[1][4]

1. Materials

-

Fungal Isolate: Pure, 24-48 hour culture on Sabouraud Dextrose Agar (B569324) (SDA).

-

Antifungal Agents: Stock solutions of known concentration.

-

Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS. For some fungi, supplementation with 2% glucose may be required.[5]

-

Equipment: Sterile 96-well U-bottom microtiter plates, spectrophotometer, multichannel pipette, incubator (35°C), sterile saline (0.85%).

-

Quality Control Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[6][7]

2. Inoculum Preparation

-

Select several distinct colonies from the fresh agar plate.

-

Suspend the colonies in 5 mL of sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[3]

-

Dilute this standardized suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[1]

3. Preparation of Antifungal Dilutions

-

Prepare a working solution of each antifungal agent in RPMI at twice the highest desired final concentration.

-

Dispense 100 µL of RPMI medium into wells 2 through 11 of a 96-well plate.

-

Add 200 µL of the antifungal working solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

-

Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.[3]

-

Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).

4. Inoculation and Incubation

-

Add 100 µL of the final diluted fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and halves the drug concentration to the final desired level.[8]

-

Seal the plate and incubate at 35°C for 24-48 hours. Incubation time may vary depending on the fungal species.

5. MIC Endpoint Determination

-

After incubation, examine the plate for fungal growth (turbidity).

-